molecular formula C44H67NO13 B1674329 Laidlomycin phenylcarbamate CAS No. 101191-83-7

Laidlomycin phenylcarbamate

Cat. No. B1674329
M. Wt: 818 g/mol
InChI Key: UCILZFARCSTHAF-MTAWXPIYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Laidlomycin phenylcarbamate is a semi-synthetic polyether antibiotic.

properties

CAS RN

101191-83-7

Product Name

Laidlomycin phenylcarbamate

Molecular Formula

C44H67NO13

Molecular Weight

818 g/mol

IUPAC Name

4-[7-hydroxy-2-[5-[5-[6-hydroxy-3,5-dimethyl-6-(phenylcarbamoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid

InChI

InChI=1S/C44H67NO13/c1-10-34(47)54-36(29(7)39(48)49)28(6)37-27(5)31(46)22-43(56-37)19-18-41(8,58-43)33-16-17-42(9,55-33)38-25(3)21-32(53-38)35-24(2)20-26(4)44(51,57-35)23-52-40(50)45-30-14-12-11-13-15-30/h11-15,24-29,31-33,35-38,46,51H,10,16-23H2,1-9H3,(H,45,50)(H,48,49)

InChI Key

UCILZFARCSTHAF-MTAWXPIYSA-N

SMILES

CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(COC(=O)NC6=CC=CC=C6)O)C)C)C)O)C)C(C)C(=O)O

Canonical SMILES

CCC(=O)OC(C(C)C1C(C(CC2(O1)CCC(O2)(C)C3CCC(O3)(C)C4C(CC(O4)C5C(CC(C(O5)(COC(=O)NC6=CC=CC=C6)O)C)C)C)O)C)C(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Laidlomycin phenylcarbamate; 

Origin of Product

United States

Synthesis routes and methods

Procedure details

Phenyl isocyanate (2.38 g, 20 mmol) was added to a solution of laidlomycin (14 g, 20 mmol) in 100 ml of pyridine. The mixture was heated in an oil bath at 70° for 30 min. The mixture was cooled, diluted with dichloromethane, washed with 5% aqueous hydrochloric acid and water, and evaporated. The residue was purified by silica gel chromatography (75% ether hexane, 0.01% formic acid eluent) to afford 10 g of laidlomycin phenylcarbamate as an amorphous solid which melted at 88°-90° C. Carbon-13 NMR spectroscopy confirmed the structure.
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
laidlomycin
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laidlomycin phenylcarbamate
Reactant of Route 2
Laidlomycin phenylcarbamate
Reactant of Route 3
Laidlomycin phenylcarbamate
Reactant of Route 4
Reactant of Route 4
Laidlomycin phenylcarbamate
Reactant of Route 5
Reactant of Route 5
Laidlomycin phenylcarbamate
Reactant of Route 6
Laidlomycin phenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.